15-keto Fluprostenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Fluprostenol is an F-series prostaglandin analog which has been approved for many years as a luteolytic in veterinary animals. The isopropyl ester of fluprostenol (travoprost) was recently introduced as an ocular hypotensive drug. Oxidation of the C-15 hydroxyl group of fluprostenol produces 15-keto fluprostenol. 15-keto Fluprostenol is a potential metabolite of fluprostenol when administered to animals. 15-keto Fluprostenol is also one of the common minor impurities found in commercial preparations of the bulk drug compound. Products of β-oxidation account for most of the metabolites of fluprostenol recovered in plasma and urine. However, 15-keto fluprostenol is a minor metabolite, and one which could be enhanced in situations where β-oxidation is reduced.

Wissenschaftliche Forschungsanwendungen

Ocular Hypotensive Effect : 15-keto Fluprostenol, a metabolite of travoprost, has been shown to have a significant ocular hypotensive effect, making it a potential candidate for treating ocular conditions like normal tension glaucoma. This was observed in a randomized double-masked placebo-controlled study, where 15-keto Fluprostenol demonstrated a notable reduction in intraocular pressure (Caruso et al., 2019).

Stimulatory Effect on Eyelash Growth : Research has indicated that 15-Keto fluprostenol isopropyl ester and 15-keto fluprostenol stimulate the growth and thickening of eyelashes. This effect is achieved without some of the disadvantages associated with other prostaglandin derivatives, such as darkening the edge of the eyelid or coloring the iris (Caruso & Pacente, 2018).

Effects on Uterine Contractility : The pharmacological effects of various prostaglandin analogues, including 15-keto Fluprostenol, on uterine contractility were explored. This study provides insights into how different prostaglandins and their analogues might influence uterine relaxation or contraction, particularly during pregnancy and labor (Khan et al., 2008).

Vascular Actions : The vascular actions of 15-keto Fluprostenol were studied in comparison with other F2-isoprostane metabolites. This research is significant for understanding the role of these metabolites in vascular physiology, particularly in vasoconstriction and vasodilation (Cracowski et al., 2002).

Anticancer Activity in Breast Cancer Cells : 15-Keto prostaglandin E2, a related compound, has been shown to inhibit STAT3 signaling and suppress breast cancer cell growth and progression. This finding could have implications for the use of 15-keto prostaglandins in cancer therapy (Lee et al., 2019).

Inhibition of Hepatocellular Carcinoma Growth : 15-Hydroxyprostaglandin dehydrogenase (15-PGDH) produces 15-keto prostaglandin E2, which has been shown to inhibit the growth of hepatocellular carcinoma through a specific signaling pathway. This highlights the potential therapeutic application of 15-keto prostaglandins in liver cancer treatment (Lu et al., 2013).

Eigenschaften

Produktname |

15-keto Fluprostenol |

|---|---|

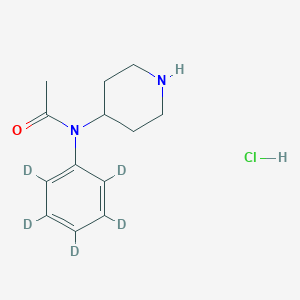

Molekularformel |

C23H27F3O6 |

Molekulargewicht |

456.5 |

InChI |

InChI=1S/C23H27F3O6/c24-23(25,26)15-6-5-7-17(12-15)32-14-16(27)10-11-19-18(20(28)13-21(19)29)8-3-1-2-4-9-22(30)31/h1,3,5-7,10-12,18-21,28-29H,2,4,8-9,13-14H2,(H,30,31)/b3-1-,11-10+/t18-,19-,20+,21-/m1/s1 |

InChI-Schlüssel |

KWTWHYQJNRDZOJ-XXAASLTGSA-N |

SMILES |

O[C@@H]1[C@H](C/C=CCCCC(O)=O)[C@@H](/C=C/C(COC2=CC(C(F)(F)F)=CC=C2)=O)[C@H](O)C1 |

Synonyme |

(±)15-oxo-9α,11α-dihydroxy-16,16-(3-(trifluoromethyl)phenoxy)-17,18,19,20-tetranor-prosta-5Z,13E-dien-1-oic acid |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.